非那雄胺杂质

描述

Finasteride impurity refers to any unintended by-products or degradation products that arise during the synthesis, storage, or handling of finasteride. The presence of impurities in finasteride can influence its therapeutic efficacy and safety, making it essential to identify, quantify, and control these impurities .

科学研究应用

Finasteride impurities have several scientific research applications, including:

作用机制

Target of Action

Finasteride Impurity primarily targets the enzyme 5-alpha reductase . This enzyme plays a crucial role in the conversion of testosterone into dihydrotestosterone (DHT), a specific steroid that stimulates prostate transitional zone growth .

Mode of Action

The interaction of Finasteride Impurity with its target, the 5-alpha reductase enzyme, results in the inhibition of this enzyme . By inhibiting 5-alpha reductase, Finasteride Impurity decreases the production of DHT by about 70% . This reduction in DHT levels is the primary mode of action of Finasteride Impurity .

Biochemical Pathways

The primary biochemical pathway affected by Finasteride Impurity is the conversion of testosterone into DHT . By inhibiting the 5-alpha reductase enzyme, Finasteride Impurity disrupts this pathway, leading to a significant reduction in DHT levels . This disruption has downstream effects on processes that are dependent on DHT, such as prostate transitional zone growth .

Pharmacokinetics

Finasteride Impurity undergoes extensive hepatic metabolism to essentially inactive metabolites . These metabolites are eliminated through the bile and urine . The terminal elimination half-life of Finasteride Impurity is between 4.7 to 7.1 hours . Despite this, slow accumulation occurs with multiple doses . The lipophilic nature of Finasteride Impurity may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its bioavailability.

Result of Action

The molecular and cellular effects of Finasteride Impurity’s action primarily involve the reduction of DHT levels . This reduction can slow down hair loss, promote hair regrowth, and alleviate symptoms of benign prostatic hyperplasia (BPH) .

Action Environment

The action, efficacy, and stability of Finasteride Impurity can be influenced by various environmental factors. For instance, the manipulation, manufacture, and storage conditions of this pharmaceutical drug can affect its stability . Furthermore, the presence of food has no effect on the total bioavailability of Finasteride Impurity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of finasteride involves multiple steps, starting from the steroidal nucleusThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of finasteride and its impurities is carried out using large-scale reactors and advanced purification techniques. The process involves stringent quality control measures to minimize the formation of impurities. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor the purity of the final product .

化学反应分析

Types of Reactions

Finasteride impurities can undergo various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.

Reduction: Reducing agents can cause the reduction of certain functional groups in finasteride impurities.

Substitution: Substitution reactions can occur when finasteride impurities react with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the analysis of finasteride impurities include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, methanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific impurity and the reaction conditions. For example, oxidation of finasteride impurities can lead to the formation of hydroxylated or ketone derivatives .

相似化合物的比较

Similar Compounds

Similar compounds to finasteride include other 5-alpha-reductase inhibitors such as dutasteride. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .

Uniqueness

Finasteride is unique in its specific inhibition of Type II 5-alpha-reductase, whereas dutasteride inhibits both Type I and Type II enzymes. This selectivity makes finasteride particularly effective for certain conditions with fewer side effects compared to broader inhibitors .

属性

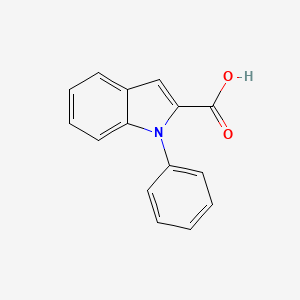

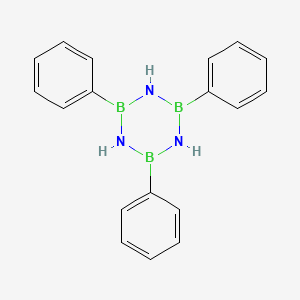

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYQEUFHHYXVFL-FIIPNDBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of the finasteride impurity discussed in the research?

A1: The research paper [] focuses on N-tert-Butyl-3-oxo-4-aza-5β,17β-androstane-17-carboxamide methanol solvate as a finasteride impurity. While the paper doesn't explicitly state the molecular formula and weight, it provides a detailed description of its structure:

Q2: How can this finasteride impurity be quantified in pharmaceutical samples?

A2: One method for quantifying this finasteride impurity is described in []. Researchers successfully utilized paper spray ionization mass spectrometry (PSI-MS) with a non-isotopically labeled internal standard. This method offers several advantages:

Q3: Are there other analytical methods for studying finasteride and its impurities?

A3: Yes, liquid chromatography (LC) is another technique used to study finasteride and its impurities []. While the provided abstract doesn't specify the exact LC method, it highlights the importance of systematic method development and validation to ensure accurate and reliable determination of finasteride impurities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,8-dibromofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B1348238.png)